2-Acetoxybutyrophenone

Description

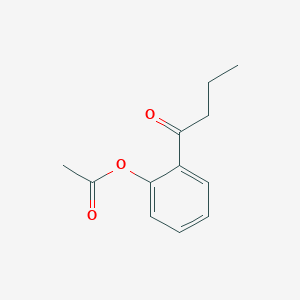

Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(2-butanoylphenyl) acetate |

InChI |

InChI=1S/C12H14O3/c1-3-6-11(14)10-7-4-5-8-12(10)15-9(2)13/h4-5,7-8H,3,6H2,1-2H3 |

InChI Key |

IFKFRVKMMJSPJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetoxybutyrophenone and Its Structural Analogs

Established Synthetic Pathways and Mechanistic Considerations

Traditional methods for the synthesis of 2-acetoxybutyrophenone and related compounds have relied on stoichiometric reagents and multi-step sequences. These foundational strategies, while effective, often involve harsh conditions or toxic reagents.

Acetoxythallation Reactions Leading to this compound

One of the early methods for the direct α-acetoxylation of ketones involves the use of thallium(III) salts. The reaction of butyrophenone (B1668137) with thallium(III) acetate (B1210297) can yield this compound. The mechanism of acetoxythallation is believed to proceed through the formation of an enol or enolate of the ketone, which then attacks the thallium(III) species. This is followed by reductive elimination of thallium(I) and formation of the α-acetoxy product. While effective, the high toxicity of thallium compounds has limited the widespread use of this method. In a related Prévost reaction, the reaction of an alkene with iodine and silver acetate proceeds through a cyclic iodonium (B1229267) ion intermediate. orgsyn.org While not a direct synthesis from the ketone, it highlights the principle of introducing an acetoxy group vicinal to an activated position.

Acylation Strategies of Butyrophenone Precursors and Hydroxyl Derivatives

A common and straightforward approach to this compound involves the acylation of a pre-functionalized precursor, namely 2-hydroxybutyrophenone. This two-step approach first requires the synthesis of the α-hydroxy ketone, which can then be esterified.

The synthesis of 5-fluoro-2-hydroxybutyrophenone, a structural analog, has been achieved through a Fries rearrangement of 4-fluorophenyl butyrate (B1204436) using a Lewis acid like aluminum chloride. The resulting hydroxyketone can then be acylated.

Standard acylation methods can be employed for the conversion of 2-hydroxybutyrophenone to its acetate ester. These methods typically involve the use of an acylating agent in the presence of a base.

| Acylating Agent | Base | Solvent |

| Acetic anhydride | Pyridine | Dichloromethane |

| Acetyl chloride | Triethylamine | Tetrahydrofuran |

These reactions proceed via nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acylating agent. The base serves to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction. Acyl protecting groups like acetyl (Ac) are generally stable under acidic and oxidative conditions and can be removed under basic or reductive conditions. tcichemicals.com

Multistep Reaction Sequences for Complex Acetoxyketone Synthesis

The synthesis of more complex structural analogs of this compound often necessitates multi-step reaction sequences. orgsyn.orglookchem.comx-mol.comnih.govyoutube.comyoutube.com These sequences allow for the introduction of various functional groups and the construction of intricate molecular architectures.

A notable example is the synthesis of 5-fluoro-2-hydroxybutyrophenone, which begins with the etherification of 4-fluorophenol, followed by a Friedel-Crafts acylation, and finally demethylation to yield the target hydroxyketone. researchgate.net This hydroxyketone can then be acylated to the corresponding acetoxy derivative. This multi-step approach demonstrates the strategic use of protecting groups and classic name reactions to build a substituted butyrophenone skeleton.

Novel Approaches in this compound Synthesis

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally benign methods for the formation of α-acetoxyketones. These novel approaches often employ catalytic systems to achieve transformations that were previously reliant on stoichiometric and often hazardous reagents.

Catalytic Methods in Acetoxyketone Formation (e.g., Transition Metal Catalysis, Lewis Acid Catalysis)

Transition Metal Catalysis:

Palladium-catalyzed reactions have emerged as a powerful tool for the α-acetoxylation of ketones. One approach involves the palladium-catalyzed oxidative functionalization of alkynes to generate α-acetoxylated enones. nih.gov While not a direct conversion of butyrophenone, this method provides access to unsaturated analogs. A more direct route is the palladium-catalyzed sp³ C–H acetoxylation at the β-position of α,α-disubstituted α-amino acids, which provides a pathway to non-natural β-acetoxy-α-amino acids. mdpi.com A plausible mechanism for these reactions involves the coordination of the carbonyl oxygen to the Pd(II) species, triggering C–H bond cleavage to form a five-membered palladacycle intermediate. mdpi.com This is followed by oxidation and reductive elimination to afford the acetoxylated product. mdpi.com

Lewis Acid Catalysis:

Lewis acids can be employed to activate substrates and promote reactions. x-mol.comresearchgate.netrug.nl In the context of α-acetoxylation, a binary hybrid system of a hypervalent iodine(III) reagent and a Lewis acid like BF₃•OEt₂ has been shown to be effective for the diastereoselective α-acetoxylation of cyclic ketones. frontiersin.orgnih.gov The Lewis acid activates the hypervalent iodine reagent, facilitating the smooth α-acetoxylation reaction. frontiersin.orgnih.gov The mechanism is proposed to proceed via an SN2 substitution on an α-C-bound hypervalent iodine intermediate. frontiersin.orgnih.gov

Furthermore, visible light-assisted organocatalytic α-acyloxylation of ketones has been developed using carboxylic acids and N-halosuccinimides, where a halogen bond interaction is key. rsc.org

Enantioselective and Diastereoselective Synthetic Routes to Chiral Analogs

The development of stereoselective methods for the synthesis of chiral α-acetoxyketones is a significant area of research, driven by the demand for enantiomerically pure building blocks in medicinal chemistry.

Enantioselective Synthesis:

A common strategy for accessing enantiopure α-acetoxyketones is through the chemoenzymatic approach. rug.nlmdpi.commdpi.comnih.gov This typically involves the enzymatic kinetic resolution of a racemic mixture. For instance, the α-acetoxylation of indanones and tetralones using Mn(OAc)₃, followed by an enzyme-catalyzed kinetic resolution of the resulting racemic acetoxy ketones, has been shown to furnish both enantiomers in good chemical and optical yields. researchgate.net Lipases are commonly used enzymes for the resolution of racemic alcohols and their esters.

Another approach is the asymmetric reduction of a suitable precursor. For example, the asymmetric reduction of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one catalyzed by a ketoreductase can produce the corresponding (R)-bromo-alcohol in high enantiomeric excess, which is a precursor for the (R)-enantiomer of the β-agonist clenbuterol. mdpi.com This chiral alcohol could then be acylated to the corresponding acetoxy derivative.

Hypervalent iodine(III) reagents have also been utilized in catalytic enantioselective α-acetoxylation of ketones. A chiral iodoarene catalyst, in conjunction with an oxidant like mCPBA, can effect the enantioselective acetoxylation of ketone-derived acetyl enol ethers with good yields and enantioselectivities. dntb.gov.ua

Diastereoselective Synthesis:

Diastereoselective synthesis of α-acetoxyketones has been achieved in cyclic systems using hypervalent iodine(III) reagents in the presence of a Lewis acid, where the diastereoselectivity is primarily under thermodynamic control. frontiersin.orgnih.gov For acyclic systems, achieving high diastereoselectivity can be more challenging. However, methods for the diastereoselective synthesis of related structures, such as cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones via a Staudinger [2+2]-cyclocondensation, demonstrate the potential for controlling stereochemistry in the synthesis of complex molecules containing the acetoxyketone motif. mdpi.com The diastereoselective construction of carbon-heteroatom quaternary stereogenic centers has also been explored in the synthesis of analogs of bioactive compounds, starting from monofluorinated epoxyalkylphosphonates. researchgate.net

Photochemical and Organocatalytic Transformations for Acetoxyketone Formation

Recent advancements in synthetic chemistry have led to the development of innovative photochemical and organocatalytic methods for the formation of α-acetoxy ketones. These approaches offer mild reaction conditions and unique reactivity patterns compared to traditional methods.

Photochemical reactions, which utilize light to initiate chemical transformations, have been explored for the synthesis of α-acetoxy ketones. One notable strategy involves the photochemical cycloaddition of enol acetates of β-diketones with alkenes, which yields β-acetoxy ketone adducts. These adducts can then undergo further transformations. For instance, the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can produce oxetanes that may be subsequently converted to β-hydroxy ketones. While direct photochemical α-acetoxylation of simple ketones is less common, light-mediated processes can be employed to generate precursors for acetoxy ketone synthesis.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the α-functionalization of ketones. In the context of α-acetoxy ketone synthesis, organocatalysts can facilitate the α-acetoxylation of ketones with high efficiency and enantioselectivity. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can be employed to achieve asymmetric α-acetoxylation, yielding optically active α-acetoxy ketones which are valuable chiral building blocks.

A prominent organocatalytic approach involves the use of hypervalent iodine reagents as the oxidant and source of the acetoxy group. Iodobenzene and its derivatives have been successfully used as catalysts in the α-acetoxylation of ketones. nih.govrsc.org These reactions often proceed via an in situ generated hypervalent iodine(III) species. nih.gov The mechanism can involve either an O-bound or a C-bound hypervalent iodine intermediate, with the latter often favored, leading to an SN2 substitution by an acetate source. frontiersin.org The use of a Lewis acid co-catalyst, such as BF₃·OEt₂, can enhance the diastereoselectivity of the α-acetoxylation of cyclic ketones. frontiersin.org

The table below summarizes representative organocatalytic methods for the α-acetoxylation of ketones.

| Catalyst System | Ketone Substrate | Reagents | Solvent | Yield (%) | Reference |

| Iodobenzene (cat.) / m-CPBA | Various ketones | Acetic acid, BF₃·OEt₂, H₂O | Acetic acid | Good | nih.gov |

| Iodobenzene (cat.) / H₂O₂ | Various ketones | Acetic anhydride | - | Good | organic-chemistry.org |

| Chiral Iodoarene (cat.) / m-CPBA | Ketone enol ethers | Acetic acid | - | up to 97% |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogs to develop more environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, the development of solvent-free reaction conditions, and the improvement of atom economy.

Solvent-Free and Aqueous Medium Reaction Protocols

A significant effort in green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often hazardous and contribute to environmental pollution. nih.gov To this end, solvent-free and aqueous medium reaction protocols for the synthesis of α-acetoxy ketones have been developed.

Solvent-free reactions, often facilitated by techniques such as microwave irradiation or mechanochemistry (ball milling), can lead to enhanced reaction rates, higher yields, and simplified work-up procedures. dergipark.org.trresearchgate.netbeilstein-journals.org For example, the Claisen-Schmidt condensation to form chalcone (B49325) precursors of some acetoxy ketones can be carried out under solvent-free conditions using a solid-phase organocatalyst like p-toluenesulfonic acid. researchgate.net Microwave-assisted organic synthesis (MAOS) has been shown to be a rapid and efficient alternative to conventional heating, often leading to improved yields in shorter reaction times under solvent-free conditions. mdpi.comnih.govoatext.com

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several synthetic transformations, including the synthesis of heterocyclic compounds that can be precursors to acetoxy ketones, have been successfully performed in aqueous media. rroij.comrsc.orgut.ac.irbeilstein-journals.org The use of catalysts that are active and stable in water is crucial for the success of these methods. For instance, the synthesis of sulfonamides from sodium sulfinates and amines has been achieved in water at room temperature using iodine as a mediator. rsc.org

The following table presents examples of solvent-free and aqueous medium syntheses relevant to α-acetoxy ketone preparation.

| Reaction Type | Conditions | Catalyst | Solvent | Advantages | Reference |

| α-Acetoxylation of ketones | 30% aq. H₂O₂, Ac₂O | Iodobenzene | None | Economical, eliminates additional acid and water | organic-chemistry.org |

| Claisen-Schmidt condensation | 50-60 °C | p-Toluenesulfonic acid | None | Mild, rapid, high yield | researchgate.net |

| Synthesis of 1,3,5-triaryl-2-pyrazolines | Ultrasound irradiation | Sodium acetate | Acetic acid/water | Rapid, high yield, mild conditions | beilstein-journals.org |

| Synthesis of acridine-1,8(2H,5H)-diones | Microwave irradiation | Ammonium acetate | Water | One-pot, good to excellent yields | ijcce.ac.ir |

Atom Economy and Sustainable Synthetic Methodologies

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. cognitoedu.orgekb.eg A high atom economy indicates that less waste is generated, making the process more sustainable and economically viable. studymind.co.uk

Addition reactions, by their nature, have 100% atom economy as all reactant atoms are incorporated into the single product. cognitoedu.org In contrast, substitution and elimination reactions generate by-products, leading to lower atom economy. The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 cognitoedu.org

For the synthesis of this compound, different synthetic routes will have varying atom economies. For example, a hypothetical synthesis starting from 1-phenylbutan-1-one, acetic anhydride, and an oxidant would need to consider the molecular weights of all reactants and the desired product, this compound, to calculate the atom economy. The choice of reagents can significantly impact this metric. For instance, using a catalytic amount of an oxidant that is regenerated in situ is preferable to using a stoichiometric amount of a heavy metal oxidant that becomes waste.

Sustainable synthetic methodologies for α-acetoxy ketones focus on several key aspects:

Catalysis: The use of catalysts, particularly organocatalysts or recyclable catalysts, is a cornerstone of green chemistry as it reduces the amount of waste generated compared to stoichiometric reagents. researchgate.net The iodobenzene-catalyzed α-acetoxylation of ketones is an excellent example, where the catalyst is used in small amounts and can be regenerated. nih.govorganic-chemistry.org

Renewable Feedstocks: While not yet widely reported for this compound specifically, the use of starting materials derived from renewable resources is a long-term goal for sustainable chemistry.

By considering these principles, chemists can design more sustainable and efficient routes to this compound and its structural analogs, minimizing waste and environmental impact.

Reaction Mechanisms and Pathways of 2 Acetoxybutyrophenone

Nucleophilic Substitution Reactions Involving the Acetoxy Group

The bond between the α-carbon and the oxygen of the acetoxy group is a prime site for nucleophilic substitution, where the acetoxy moiety serves as the leaving group.

The α-carbon of 2-Acetoxybutyrophenone is a secondary carbon, making it a candidate for bimolecular nucleophilic substitution (S_N2) reactions. In an S_N2 mechanism, a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. wikipedia.org This process occurs in a single, concerted step. fiveable.meyoutube.com

The rate of an S_N2 reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. youtube.commasterorganicchemistry.com The reaction proceeds via a "backside attack," where the nucleophile approaches the α-carbon from the side opposite the acetoxy leaving group. masterorganicchemistry.comchemistrysteps.com This trajectory is necessary for the efficient overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the carbon-leaving group bond. chemistrysteps.com

This backside attack leads to a specific stereochemical outcome known as Walden inversion, where the configuration of the chiral center at the α-carbon is inverted. masterorganicchemistry.com If the starting material has an (R) configuration at the α-carbon, the product will have an (S) configuration, and vice versa. chemistrysteps.comfiveable.me Steric hindrance plays a significant role in S_N2 reactions; because the α-carbon is secondary, the reaction rate is typically slower than for a primary carbon but faster than for a tertiary carbon, which generally does not undergo S_N2 reactions. youtube.commasterorganicchemistry.com

| Nucleophile | Reagent Example | Product of S_N2 Reaction with this compound |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxybutyrophenone |

| Cyanide | Sodium Cyanide (NaCN) | 2-Cyanobutyrophenone |

| Azide | Sodium Azide (NaN₃) | 2-Azidobutyrophenone |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)butyrophenone |

| Halide (Iodide) | Sodium Iodide (NaI) | 2-Iodobutyrophenone |

Under specific conditions, typically basic or acidic, this compound can undergo intramolecular reactions. One potential pathway is intramolecular cyclization, where a nucleophilic center within the molecule attacks an electrophilic site. For instance, under basic conditions, the formation of an enolate at the α-carbon could potentially lead to cyclization if a suitable electrophilic site is present elsewhere in the molecule, although this is less common for this specific structure. More relevant are intramolecular reactions of related acetophenone (B1666503) derivatives which can form various heterocyclic structures through cyclization pathways. researchgate.netrsc.org

Acyl migration is another possible rearrangement pathway. This typically involves the transfer of the acetyl group from the α-carbon's oxygen to another nucleophilic position. This process might be facilitated by the formation of an enolate intermediate, allowing for the acetyl group to migrate, for example, to the enolate oxygen.

Carbonyl Group Reactivity and Transformations

The carbonyl group (C=O) in this compound is highly polarized due to the greater electronegativity of oxygen compared to carbon. chemistrytalk.orglibretexts.org This polarization renders the carbonyl carbon electrophilic and susceptible to a variety of transformations. masterorganicchemistry.comshemmassianconsulting.com

The most fundamental reaction of the ketone in this compound is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the π-bond of the carbonyl to break and the electrons to move to the oxygen atom. libretexts.orgopenstax.org This results in the formation of a tetrahedral alkoxide intermediate. openstax.orglibretexts.org Subsequent protonation of the alkoxide, typically by adding a weak acid or water in a workup step, yields an alcohol product. openstax.orglibretexts.org

The reactivity of the ketone is influenced by both electronic and steric factors. The presence of the electron-withdrawing acetoxy group at the α-position can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack. masterorganicchemistry.com

| Nucleophile Type | Reagent Example | Initial Product (Alkoxide) | Final Product (After Protonation) |

| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | 1-Phenyl-2-acetoxy-1-butoxide | 1-Phenyl-2-acetoxybutan-1-ol |

| Organometallic | Ethylmagnesium Bromide (EtMgBr) | 3-Phenyl-4-acetoxy-3-hexoxide | 3-Phenyl-4-acetoxyhexan-3-ol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | 1-Cyano-1-phenyl-2-acetoxy-1-butoxide | 2-Acetoxy-1-hydroxy-1-phenylbutane-1-carbonitrile (a cyanohydrin) |

| Alkoxide Ion | Sodium Methoxide (NaOMe) | 1-Methoxy-1-phenyl-2-acetoxy-1-butoxide | 1-Phenyl-2-acetoxy-1-methoxybutan-1-ol (a hemiacetal) |

Reduction: The ketone functionality of this compound can be readily reduced to a secondary alcohol. Common laboratory reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). savemyexams.comchemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. chemistrysteps.comchemguide.co.uk This forms a tetrahedral alkoxide intermediate, which is then protonated during a workup step to yield 1-phenyl-2-acetoxybutan-1-ol. chemistrysteps.com NaBH₄ is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce esters, a feature not present in the substrate itself but relevant in more complex molecules. savemyexams.com

Oxidation: Ketones are generally resistant to oxidation under mild conditions, as the reaction would require the cleavage of a carbon-carbon bond. libretexts.org Unlike aldehydes, they lack a hydrogen atom directly attached to the carbonyl carbon. libretexts.org Oxidation is possible using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions (e.g., heat, strong acid/base), but this often leads to the cleavage of the molecule into smaller carboxylic acid fragments. libretexts.org

A more synthetically useful oxidation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid (e.g., m-CPBA). libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of the peroxy acid to the carbonyl carbon, followed by the migratory insertion of one of the adjacent carbon groups (phenyl or ethyl) onto the adjacent oxygen atom of the peroxy linkage. This rearrangement results in the formation of an ester.

Stereochemical Outcomes and Stereoselectivity in this compound Reactions

The stereochemistry of reactions involving this compound is of critical importance, as the molecule contains a chiral center at the α-carbon, and reactions can create a new chiral center at the carbonyl carbon.

S_N2 Reactions: As previously discussed, an S_N2 reaction at the α-carbon proceeds with a complete inversion of stereochemistry. masterorganicchemistry.comchemistrysteps.com This is a stereospecific reaction, meaning that different stereoisomers of the starting material will yield stereoisomerically distinct products. masterorganicchemistry.comalrasheedcol.edu.iq

Carbonyl Addition and Reduction: The carbonyl group is trigonal planar and achiral. Nucleophilic attack can occur from either the top or bottom face of this plane. chemistrysteps.com

If the starting this compound is a single enantiomer (e.g., (R)-2-Acetoxybutyrophenone), the attack of a nucleophile on the carbonyl carbon will create a new stereocenter. Since the attack can occur from two different faces, two diastereomeric products will be formed, often in unequal amounts. This type of reaction is stereoselective because one diastereomer is typically favored over the other due to steric hindrance from the existing chiral center. youtube.com

If the starting material is a racemic mixture of (R)- and (S)-2-Acetoxybutyrophenone, the reduction will result in a mixture of all possible stereoisomers of the product alcohol.

Reduction of an achiral precursor to form this compound (e.g., via α-acetoxylation of butyrophenone) would result in a racemic mixture. Subsequent reduction of the ketone in this racemic mixture would lead to the formation of two pairs of enantiomers (diastereomeric pairs). chemistrysteps.com

| Reaction Type | Stereocenter(s) Involved | Mechanistic Feature | Stereochemical Outcome |

| S_N2 Substitution | α-Carbon | Backside Attack | Inversion of configuration (Stereospecific) |

| Nucleophilic Addition | Carbonyl Carbon | Attack on planar carbonyl | Creation of a new stereocenter; forms diastereomers if α-carbon is chiral (Stereoselective) |

| Reduction (e.g., with NaBH₄) | Carbonyl Carbon | Hydride attack on planar carbonyl | Creation of a new stereocenter; forms diastereomers if α-carbon is chiral (Stereoselective) |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. For a molecule like this compound, theoretical calculations can map out potential energy surfaces, identify transient intermediates, and characterize the transition states that connect reactants to products. This section delves into the specific computational approaches used to understand the reaction pathways of this compound and related ketones.

The photochemical reactions of ketones, such as this compound, are prime candidates for computational investigation. The Norrish Type I and Type II reactions are two of the most significant photochemical pathways for ketones. wikipedia.org Computational methods, particularly Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF), have been effectively employed to study these mechanisms in analogous systems like butyrophenone (B1668137). researchgate.net

In the case of butyrophenone, computational studies have revealed the complex interplay between different electronic states. researchgate.net Upon photoexcitation to the first singlet state (S₁), the molecule can undergo intersystem crossing (ISC) to triplet states (T₁ and T₂). A minimum energy crossing point between the S₁, T₁, and T₂ potential energy surfaces has been identified, which facilitates a highly efficient ISC from the S₁ to the T₁ state, with the T₂ state acting as a relay. researchgate.net

Once in the triplet state, the molecule can proceed via two main pathways:

Norrish Type I reaction: This involves the cleavage of the α-carbon bond, leading to the formation of two radical fragments. wikipedia.org

Norrish Type II reaction: This pathway involves an intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. researchgate.netresearchgate.net This biradical can then undergo cyclization to form a cyclobutanol (B46151) derivative or cleave to yield an enol and an alkene. researchgate.net

For butyrophenone, computational studies have shown that the 1,5-hydrogen shift (Norrish Type II) is the predominant reaction pathway from the T₁ state, leading to a triplet 1,4-biradical. researchgate.net Subsequent intersystem crossing to the singlet state allows for the formation of final products. researchgate.net Transition states for both the hydrogen abstraction and the subsequent reactions of the biradical have been located and characterized computationally. researchgate.net

The presence of the acetoxy group at the α-position in this compound is expected to influence the relative energies of the transition states and intermediates, potentially altering the branching ratios between the Norrish Type I and Type II pathways. DFT calculations on substituted acetophenones have demonstrated that substituents can significantly affect the rotational barriers and electronic properties of the carbonyl group, which would, in turn, impact the photochemical reactivity. researchgate.netresearchgate.net

| Parameter | Computational Method | Finding | Significance |

|---|---|---|---|

| Intersystem Crossing (ISC) | CASSCF/DFT | Identification of a three-surface (S₁, T₁, T₂) crossing point facilitating efficient S₁ → T₁ ISC. researchgate.net | Explains the high quantum yield of triplet-state reactions for aromatic ketones. |

| Norrish Type II Transition State | CASSCF/DFT | Characterization of the transition state for the 1,5-hydrogen shift from the T₁ state. researchgate.net | Determines the activation energy and rate of the primary photochemical process. |

| 1,4-Biradical Intermediate | CASSCF/DFT | Identification of triplet and singlet 1,4-biradical intermediates. The triplet is formed first, followed by ISC to the singlet state. researchgate.net | This intermediate is key to the formation of the final Norrish Type II products (cyclization and cleavage). |

| Product Branching Ratios | Transition State Theory (TST) applied to computed energies | The relative energies of the transition states for cyclization and cleavage of the singlet 1,4-biradical determine the product distribution. | Predicts the relative yields of the different photochemical products. |

Computational chemistry can be used to investigate several aspects of electron transfer processes:

Redox Potentials: The oxidation and reduction potentials of the ground and excited states of this compound can be calculated. These values are crucial for determining the thermodynamic feasibility of electron transfer with a given donor or acceptor.

Exciplex Formation: In some cases, the excited ketone and the electron donor/acceptor can form an excited-state complex, known as an exciplex. The geometry and stability of such complexes can be modeled computationally.

Radical Ion Intermediates: Electron transfer results in the formation of radical cations and radical anions. Computational methods can be used to characterize the electronic structure, geometry, and subsequent reaction pathways of these highly reactive species.

The acetoxy group in this compound, being an electron-withdrawing group, would likely influence the electron transfer properties of the molecule compared to unsubstituted butyrophenone. Theoretical calculations could quantify this effect on the redox potentials and the stability of any resulting radical ions.

| Parameter | Computational Method | Information Gained |

|---|---|---|

| Ground and Excited State Redox Potentials | DFT with a suitable functional and basis set, often in conjunction with a solvent model. | Thermodynamic driving force for electron transfer. Determines if the excited state is a better oxidant or reductant than the ground state. |

| Reorganization Energy | DFT calculations of the geometries of the neutral molecule and the radical ion. | Energy required to distort the molecule from its neutral geometry to the geometry of the ion, a key parameter in Marcus theory of electron transfer. |

| Electronic Coupling | Methods like Configuration Interaction (CI) or Time-Dependent DFT (TD-DFT). | Describes the interaction between the electron donor and acceptor orbitals, which influences the rate of electron transfer. |

| Structure and Reactivity of Radical Ions | DFT or higher-level ab initio methods. | Predicts the fate of the radical ions formed after electron transfer, such as fragmentation, dimerization, or reaction with other molecules. |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the dynamic behavior of molecules.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary insights into the molecular structure. For 2-Acetoxybutyrophenone, the ¹H NMR spectrum would reveal distinct signals for each unique proton environment, while the ¹³C NMR spectrum would identify all unique carbon atoms. libretexts.orgchemguide.co.uk The chemical shifts are influenced by the electronic environment of each nucleus, with electronegative atoms like oxygen causing a downfield shift. chemguide.co.uk

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Position / Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho) | ~7.9-8.0 | ~128.0 |

| Phenyl-H (meta) | ~7.4-7.5 | ~128.5 |

| Phenyl-H (para) | ~7.5-7.6 | ~133.0 |

| Phenyl-C (quaternary) | - | ~137.0 |

| Carbonyl (C=O) | - | ~198.0 |

| Methoxy (CH) | ~5.3-5.5 | ~75.0 |

| Methylene (B1212753) (CH₂) | ~1.8-2.0 | ~25.0 |

| Methyl (CH₃ of Butyl) | ~0.9-1.0 | ~13.0 |

| Acetyl (CH₃) | ~2.1-2.2 | ~21.0 |

| Acetyl (C=O) | - | ~170.0 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (typically over two to three bonds). sdsu.edu For this compound, COSY would show correlations between the methine proton (CH), the adjacent methylene protons (CH₂), and between those methylene protons and the terminal methyl protons (CH₃) of the butyryl chain.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. sdsu.edulibretexts.org Each cross-peak in an HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for definitive assignment of the carbon skeleton. libretexts.org

Conformational analysis , the study of the spatial arrangement of atoms, can also be investigated using NMR. lumenlearning.com For an acyclic molecule like this compound, rotation around single bonds leads to various conformations. libretexts.org The magnitude of proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR can provide information about the dihedral angles between adjacent protons, helping to infer the preferred conformation of the alkyl chain.

Molecules are not static, and NMR can be used to study dynamic processes like the interconversion between different conformations or tautomers. asu.eduKeto-enol tautomerism is a fundamental equilibrium in carbonyl compounds where a molecule exists as an interconverting mixture of a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group). acs.orgcdnsciencepub.com

This equilibrium is slow on the NMR timescale, meaning separate signals for the protons and carbons of both the keto and enol forms can often be observed in the respective NMR spectra. asu.eduthermofisher.com The relative integration of these signals allows for the quantification of the equilibrium constant. thermofisher.com Factors such as solvent polarity can significantly influence the position of this equilibrium. missouri.edu While the enol form of simple ketones is generally less stable, the presence of the adjacent acetoxy group in this compound could influence the equilibrium. Dynamic NMR studies, involving recording spectra at different temperatures, could be employed to study the kinetics of this interconversion.

Mass Spectrometric (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). thermofisher.com This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. thermofisher.comresearchgate.net For this compound (C₁₂H₁₄O₃), the calculated exact mass of the molecular ion [M]⁺• would be compared to the experimentally measured value to confirm the formula. This high level of accuracy helps to distinguish between different compounds that might have the same nominal mass. thermofisher.com

In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. libretexts.org The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and various fragment ion peaks. The analysis of these fragments provides valuable structural information. libretexts.orglibretexts.org

For this compound, several characteristic fragmentation pathways would be expected:

Alpha-Cleavage : The bonds adjacent to the carbonyl group are prone to breaking. This would lead to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105 and another fragment from the cleavage of the C-C bond on the other side of the carbonyl.

McLafferty Rearrangement : This is a characteristic rearrangement for ketones with a sufficiently long alkyl chain (containing a γ-hydrogen). It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond.

Loss of the Acetoxy Group : Cleavage of the C-O bond of the ester can lead to the loss of an acetoxy radical (•OCOCH₃) or acetic acid (CH₃COOH), resulting in significant fragment ions.

Predicted Key Fragments in the EI-MS of this compound:

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 206 | [C₁₂H₁₄O₃]⁺• | Molecular Ion |

| 147 | [C₉H₉O₂]⁺ | Loss of propyl group (•C₃H₇) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (alpha-cleavage) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Note: The relative abundance of these fragments provides further clues to the molecule's structure.

Tandem Mass Spectrometry (MS/MS) is an advanced technique where ions are subjected to multiple stages of mass analysis. wikipedia.org A specific ion of interest (a "precursor ion"), such as the molecular ion of this compound, is selected in the first mass analyzer. This selected ion is then fragmented, and the resulting "product ions" are analyzed in a second mass analyzer. wikipedia.org

This process is invaluable for several reasons:

Structural Confirmation : The fragmentation pattern of a selected ion provides highly specific structural information, confirming its identity.

Mixture Analysis : MS/MS allows for the detection and quantification of a target compound in a complex matrix (like biological or environmental samples) without extensive cleanup. researchgate.net The first mass analyzer isolates the compound of interest from the mixture, and the second provides a clean fragmentation spectrum for confident identification. nih.govnih.gov

Derivative Analysis : If this compound were chemically modified to form derivatives, MS/MS could be used to characterize these new structures by analyzing how the fragmentation patterns change.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Spectroscopic methods provide fundamental insights into the molecular structure and electronic properties of this compound by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit distinct absorption bands characteristic of its ketone and ester functionalities, as well as its aromatic ring.

The most prominent absorption is from the stretching vibrations of the two carbonyl (C=O) groups. docbrown.infoyoutube.com The ketone carbonyl group, conjugated with the phenyl ring, typically absorbs in the range of 1685-1700 cm⁻¹. youtube.comyoutube.com The ester carbonyl group, being aliphatic, is expected to show a strong absorption band at a higher frequency, generally between 1735-1750 cm⁻¹. youtube.com The presence of these two distinct C=O stretching bands is a key diagnostic feature for the confirmation of the α-acetoxy ketone structure.

Other significant vibrations include the C-O stretching of the ester group, which typically appears as strong bands in the 1200-1300 cm⁻¹ region. youtube.com The aromatic ring gives rise to several characteristic absorptions: C-H stretching vibrations just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), and C=C stretching vibrations within the ring, which appear as a series of peaks in the 1450-1600 cm⁻¹ region. libretexts.org Aliphatic C-H stretching from the butyryl and acetyl moieties will be observed in the 2850-3000 cm⁻¹ range. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations that can be used for definitive identification by comparison with a reference spectrum. docbrown.info

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ketone C=O (Conjugated) | Stretch | 1685 - 1700 | Strong |

| Ester C=O | Stretch | 1735 - 1750 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. uobabylon.edu.iq For this compound, the primary chromophore—the part of the molecule that absorbs light—is the benzoyl group. uobabylon.edu.iq

The UV-Vis spectrum of this compound is expected to show two main absorption bands, similar to other substituted acetophenones. researchgate.net

A strong absorption band, typically observed around 240-250 nm, is attributed to the π → π* electronic transition of the conjugated system involving the phenyl ring and the ketone carbonyl group. researchgate.net This high-energy transition results in a large molar absorptivity (ε).

A weaker absorption band, appearing at longer wavelengths, usually in the range of 270-290 nm, corresponds to the n → π* transition. This involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital. uobabylon.edu.iqmasterorganicchemistry.com These transitions are characteristically less intense than π → π* transitions. uobabylon.edu.iq

The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. The acetoxy group at the alpha position is not expected to significantly alter the electronic transitions of the main benzoyl chromophore, as it is not directly in conjugation with the π-system.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Phenyl ring and C=O group | ~240 - 250 | High |

Chromatographic Methods for Research Applications

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. High-performance liquid chromatography and gas chromatography-mass spectrometry are particularly vital in research involving this compound.

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile or thermally sensitive compounds and is extensively used for assessing the purity of this compound and analyzing the composition of reaction mixtures. scirp.org

A reversed-phase HPLC method is typically employed for compounds of this polarity. researchgate.net In this setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By running a gradient—gradually increasing the proportion of the organic solvent—components are eluted based on their polarity, with less polar compounds eluting later. Detection is commonly achieved using a UV detector set at the λmax of the benzoyl chromophore (e.g., ~245 nm) to ensure high sensitivity. researchgate.netnih.gov The retention time of the peak is a characteristic identifier for the compound under specific conditions, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination. scirp.orgresearchgate.net

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~245 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. frontiersin.org It is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov In research, GC-MS is used to monitor the progress of reactions that produce this compound, identify byproducts, and confirm the identity of the product. jmchemsci.com

The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact), causing the molecule to fragment in a reproducible manner. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a unique fingerprint of the molecule. For this compound (molar mass: 206.24 g/mol ), key expected fragments would include:

The molecular ion peak [M]⁺ at m/z 206.

A base peak at m/z 105, corresponding to the stable benzoyl cation [C₆H₅CO]⁺.

A peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺.

Fragments resulting from the loss of the acetoxy group (m/z 59) or acetic acid (m/z 60).

Fragments associated with cleavage of the butyryl side chain.

Table 4: Predicted Key Mass Fragments for this compound in GC-MS

| m/z | Proposed Fragment Identity |

|---|---|

| 206 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 59 | [CH₃COO]⁺ (Acetoxy fragment) |

In research scenarios where complex mixtures are generated, more advanced separation techniques may be required. Preparative chromatography, which utilizes larger columns and higher sample loads than analytical HPLC, can be employed to isolate and purify multigram quantities of this compound from crude reaction products for further study or use as a standard.

Furthermore, if chiral centers are present in derivatives of this compound, chiral chromatography becomes essential. This technique uses a chiral stationary phase (CSP) to separate enantiomers, which is critical in pharmaceutical research where the biological activity of stereoisomers can differ significantly. While this compound itself is achiral, its synthesis or subsequent reactions could involve chiral intermediates or products, necessitating such advanced separation methods for complete characterization.

Method Validation and Performance Characteristics in Analytical Research

The validation of an analytical method is a formal and systematic process that demonstrates its suitability for its intended purpose. For this compound, this involves a rigorous evaluation of various performance characteristics to guarantee that the method is reliable for the analysis of the compound and its potential impurities.

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is a more general term that describes the ability of a method to differentiate and quantify the analyte from other components in the sample.

In the analysis of this compound, specificity is paramount to ensure that the detected signal corresponds solely to the compound of interest. This is typically achieved by demonstrating that there is no interference from related substances or other potential impurities. For instance, in chromatographic methods like High-Performance Liquid Chromatography (HPLC), specificity is established by showing that the peak for this compound is well-resolved from peaks of other compounds.

No specific research data on the validation of analytical methods for this compound was found in the public domain. The following table represents a hypothetical scenario of how specificity and selectivity data for an HPLC method for this compound could be presented based on common industry practices.

| Parameter | This compound | Impurity A | Impurity B | Placebo |

| Retention Time (min) | 5.2 | 3.8 | 6.1 | No Peak |

| Resolution | - | 2.5 (with this compound) | 2.1 (with this compound) | - |

| Peak Purity Index | >0.999 | >0.999 | >0.999 | - |

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an analytical method for this compound, robustness studies would involve intentionally varying parameters such as the pH of the mobile phase, column temperature, and flow rate in an HPLC method. The method is considered robust if the results remain within acceptable criteria despite these minor changes.

The following table illustrates a hypothetical robustness study for an HPLC method for the analysis of this compound.

| Parameter Varied | Variation | Assay of this compound (%) | System Suitability Parameters |

| Flow Rate (mL/min) | 0.9 | 99.8 | Pass |

| 1.1 | 100.1 | Pass | |

| Column Temperature (°C) | 38 | 99.9 | Pass |

| 42 | 100.0 | Pass | |

| Mobile Phase pH | 2.8 | 99.7 | Pass |

| 3.2 | 100.2 | Pass |

Limit of Detection (LOD)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is a key parameter in the analysis of impurities. For this compound, a low LOD is crucial for identifying trace amounts of potential contaminants. The LOD is often determined based on the signal-to-noise ratio (commonly 3:1) or from the standard deviation of the response and the slope of the calibration curve.

Limit of Quantitation (LOQ)

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for the determination of impurities and degradation products. Typically, a signal-to-noise ratio of 10:1 is used to establish the LOQ.

The table below presents hypothetical LOD and LOQ values for an analytical method for this compound, which would be determined experimentally during method validation.

| Parameter | Method | Value |

| Limit of Detection (LOD) | Based on Signal-to-Noise (3:1) | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | Based on Signal-to-Noise (10:1) | 0.03 µg/mL |

| Precision at LOQ (%RSD) | - | ≤ 10% |

| Accuracy at LOQ (%) | - | 90 - 110% |

Theoretical and Computational Studies of 2 Acetoxybutyrophenone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of a molecule. These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation (or its approximations) to provide insights into molecular structure, energy, and electron distribution. For a molecule like 2-acetoxybutyrophenone, these calculations can elucidate its reactivity, stability, and spectroscopic characteristics. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity.

Illustrative Example: Acetophenone (B1666503)

Due to the absence of specific data for this compound, the following table presents calculated quantum chemical parameters for acetophenone, which would be analogous to those determined for this compound in a similar study. These parameters are crucial for understanding the molecule's electronic behavior. researchgate.net

| Parameter | Description | Illustrative Value (Acetophenone) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.21636 Hartrees |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.04344 Hartrees |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 0.17292 Hartrees |

| Ionization Potential (IP) | The energy required to remove an electron (approximated as -EHOMO) | 0.21636 Hartrees |

| Electron Affinity (EA) | The energy released when an electron is added (approximated as -ELUMO) | 0.04344 Hartrees |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Note: These values are for illustrative purposes based on calculations for acetophenone and are not the actual calculated values for this compound.

The HOMO-LUMO gap is a key indicator of chemical reactivity. For this compound, the presence of the acetoxy group, an electron-withdrawing substituent, would be expected to influence the energies of the frontier orbitals compared to butyrophenone (B1668137).

A Molecular Electrostatic Potential (MEP) surface is a three-dimensional map that illustrates the charge distribution of a molecule. researchgate.net It is a valuable tool for predicting how molecules will interact with each other. The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy.

Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP surface would likely show a region of negative potential (red) around the oxygen atoms of the carbonyl and ester groups, as these are the most electronegative atoms and are likely sites for electrophilic attack. Regions of positive potential (blue) might be found around the hydrogen atoms.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule.

Illustrative Example: Acetophenone Reactivity Descriptors

The following table shows global reactivity descriptors that would be calculated for this compound, with illustrative values based on studies of related acetophenone derivatives. researchgate.netresearchgate.net

| Descriptor | Formula | Description |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |

| Electronegativity (χ) | (IP + EA) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Potential (μ) | -(IP + EA) / 2 | The negative of electronegativity, related to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Note: These descriptors are derived from the illustrative HOMO and LUMO energies of acetophenone.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule. youtube.comresearchgate.net

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations would be employed to:

Explore Conformational Space: Identify the most stable low-energy conformations of the molecule.

Analyze Dynamic Behavior: Understand how the molecule moves and flexes at a given temperature. This includes bond vibrations, angle bending, and torsional rotations.

Simulate Interactions: Model how the molecule interacts with other molecules, such as solvents or biological macromolecules.

The simulation starts with an initial set of positions and velocities for each atom. A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces acting on each atom. These forces are then used to calculate the acceleration and update the positions and velocities for a small time step. This process is repeated for millions of steps to generate a trajectory of the molecule's motion.

Quantitative Structure-Reactivity Relationship (QSRR) Approaches

Quantitative Structure-Reactivity Relationship (QSRR) is a computational approach that aims to correlate the chemical structure of a series of compounds with their reactivity. acs.org QSRR models are mathematical equations that relate numerical descriptors of the molecular structure to a measure of reactivity, such as a reaction rate constant.

The general workflow for a QSRR study on a class of compounds including this compound would be:

Data Set Compilation: A set of molecules with known reactivity data is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Once a validated QSRR model is established, it can be used to predict the reactivity of new compounds, such as other substituted butyrophenones, without the need for experimental measurements.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. redalyc.orgresearchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of experimental signals. dergipark.org.trscribd.com

DFT methods, in particular, have been shown to provide reliable predictions of NMR chemical shifts. researchgate.net The calculations are typically performed on the optimized geometry of the molecule.

Illustrative Example: 1H NMR Chemical Shift Prediction for Acetophenone

The following table provides a comparison of experimentally observed 1H NMR chemical shifts for acetophenone with values predicted by computational methods. This illustrates the level of accuracy that can be expected from such predictions.

| Proton | Experimental Shift (ppm) | Predicted Shift (ppm) |

| H-ortho | 7.95 | 7.96 |

| H-meta | 7.45 | 7.46 |

| H-para | 7.55 | Not specified in source |

| -CH3 | 2.59 | 2.50 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Note: The data presented is for acetophenone and serves as an illustrative example. Experimental values can vary slightly depending on the solvent and other conditions.

For this compound, similar calculations would predict the chemical shifts for all its protons and carbons. Discrepancies between the predicted and experimental spectra can often be rationalized by considering solvent effects and the specific level of theory used in the calculation.

Applications of 2 Acetoxybutyrophenone in Academic Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Organic Molecules

While direct literature extensively detailing the applications of 2-acetoxybutyrophenone is limited, its structural features strongly suggest its role as a valuable intermediate in the synthesis of more complex organic molecules. Its precursor, 2'-hydroxybutyrophenone, is a well-established building block for various molecular scaffolds. The acetoxy group in this compound can function as a protecting group for the phenolic hydroxyl group, allowing for selective reactions at other sites of the molecule. This temporary protection strategy is fundamental in multi-step organic synthesis, preventing unwanted side reactions and enabling the construction of intricate molecular architectures.

One of the primary applications of the parent compound, 2'-hydroxybutyrophenone, is in the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids. For instance, 2'-hydroxychalcones are synthesized through the Claisen-Schmidt condensation of 2'-hydroxyacetophenones (or in this case, the analogous butyrophenone) with various benzaldehydes. These chalcones can then undergo oxidative cyclization to form aurones or other heterocyclic systems. The use of this compound in such syntheses would involve the initial condensation, followed by a deprotection step (hydrolysis of the acetate) to yield the desired 2'-hydroxychalcone. This approach offers control over the reactivity of the phenolic hydroxyl group.

Furthermore, the butyrophenone (B1668137) core is a key feature in a number of biologically active compounds. The derivatization of 2-hydroxybutyrophenone has been shown to yield compounds with potential therapeutic applications. For example, butyrophenone analogues in the carbazole (B46965) series have been synthesized and evaluated for their antipsychotic potential. researchgate.net While not directly starting from this compound, the synthetic routes often involve intermediates where protection of a hydroxyl group is a critical step, highlighting the potential utility of the acetoxy derivative.

The following table summarizes the types of complex molecules that can be synthesized from precursors structurally related to this compound.

| Precursor | Reaction Type | Resulting Complex Molecule | Reference |

| 2'-Hydroxybutyrophenone | Claisen-Schmidt Condensation | 2'-Hydroxychalcones | nih.gov |

| 2'-Hydroxychalcones | Oxidative Cyclization | Aurones, Flavonoids | nih.gov |

| 2-Aminomethyl-1,2,3,9-tetrahydro-4H-carbazol-4-ones | Fischer Indole Synthesis or Palladium-Catalysed Cyclization | Butyrophenone analogues in the carbazole series | researchgate.net |

| Chalcones | Reaction with Urea (B33335)/Thiourea (B124793) | Oxazine (B8389632)/Thiazine (B8601807) derivatives | tsijournals.com |

| Chalcones | Reaction with Hydroxylamine (B1172632) | Isoxazole (B147169) derivatives | tsijournals.com |

Precursor in the Synthesis of Specialty Organic Compounds and Fine Chemicals

The structure of this compound makes it a logical precursor for a variety of specialty organic compounds and fine chemicals, particularly those with biological activity. The parent compound, 2-hydroxybutyrophenone, has been utilized in the synthesis of novel compounds with significant agricultural applications. For example, 5-fluoro-2-hydroxy butyrophenone, synthesized from 4-fluorophenol, has demonstrated potent antifungal activities against various plant fungi as well as herbicidal properties. researchgate.net The synthesis of such specialty chemicals often requires multiple steps where functional groups need to be protected and deprotected, suggesting a potential role for this compound as a protected intermediate.

The synthesis of bioactive heterocyclic compounds is another area where this compound could serve as a valuable precursor. Chalcones derived from acetophenones are known to react with various reagents to form a wide array of heterocyclic systems. For instance, reaction with urea or thiourea can yield oxazine and thiazine derivatives, while reaction with hydroxylamine hydrochloride can produce isoxazole derivatives. tsijournals.com These heterocyclic compounds often exhibit a range of biological activities. The use of this compound would allow for the synthesis of the corresponding acetoxy-substituted chalcone (B49325), which could then be cyclized and subsequently deprotected to afford the final bioactive heterocyclic compound. This strategy allows for the introduction of a hydroxyl group at a late stage in the synthesis, which can be crucial for the biological activity of the final product.

The following table outlines some specialty organic compounds synthesized from precursors related to this compound and their observed activities.

| Precursor | Resulting Specialty Compound | Observed Activity | Reference |

| 4-Fluorophenol | 5-Fluoro-2-hydroxy butyrophenone | Antifungal, Herbicidal | researchgate.net |

| Chalcone derivatives | Pyridazinone derivatives | Anti-inflammatory, COX-2/15-LOX inhibition | nih.gov |

| Hydroxyphenylacetic acids | Lipophilic hydroxyalkyl esters | Antioxidant | mdpi.com |

Chemical Probes for Investigating Fundamental Reaction Pathways and Mechanisms

Aromatic ketones, such as this compound, are known to exhibit interesting photochemical properties and can serve as probes for investigating reaction mechanisms. kyoto-u.ac.jp Upon absorption of UV light, the carbonyl group can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. beilstein-journals.org This excited triplet state is often the reactive species in many photochemical reactions. kyoto-u.ac.jpbeilstein-journals.org

The specific substitution pattern on the aromatic ring and the nature of the acyl group can influence the photophysical and photochemical behavior of the ketone. The presence of an acetoxy group at the ortho position in this compound could potentially influence the excited state properties and reactivity compared to unsubstituted butyrophenone. For instance, it could participate in intramolecular quenching processes or influence the lifetime and reactivity of the triplet state.

Derivatization for Exploration in Material Science Research

The this compound scaffold holds potential for derivatization and incorporation into functional materials. The aromatic ring, the ketone carbonyl group, and the acetoxy group all provide sites for chemical modification to tailor the properties of the resulting materials.

One potential avenue is the development of functional polymers. The aromatic ring of this compound could be functionalized with polymerizable groups, such as a vinyl or an acrylate (B77674) moiety. Copolymerization of such a monomer with other suitable monomers could lead to the formation of polymers with pendant acetoxybutyrophenone units. These pendant groups could impart specific properties to the polymer, such as UV-absorption or photosensitivity. Subsequent hydrolysis of the acetoxy group to a hydroxyl group would provide a site for further post-polymerization modification, such as grafting other polymer chains or attaching functional molecules.

The ketone functionality itself can be a site for derivatization. For example, it can be converted to an oxime or a hydrazone, which can then be used in the synthesis of coordination polymers or metal-organic frameworks (MOFs). The ability of the ketone and the ortho-hydroxyl group (after deprotection) to chelate metal ions could also be exploited in the design of functional materials with specific catalytic or sensing properties. While the direct use of this compound in material science is not yet established, the versatility of its functional groups suggests a range of possibilities for future research in this area.

Future Directions and Emerging Research Avenues for 2 Acetoxybutyrophenone

Integration of Artificial Intelligence and Machine Learning in Synthesis Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to transform the landscape of chemical synthesis, moving from traditional trial-and-error methodologies to data-driven, predictive approaches. For a specialty chemical like 2-Acetoxybutyrophenone, these technologies offer significant potential in both the design of novel synthetic routes and the optimization of existing ones.

Table 1: Potential Impact of AI/ML on this compound Synthesis

| AI/ML Application | Potential Benefit for this compound Synthesis |

| Retrosynthesis Planning | Discovery of novel, more efficient synthetic routes. |

| Reaction Condition Optimization | Increased yield and purity, reduced by-product formation. |

| Predictive Modeling | Faster process development and scale-up. |

| Automated Synthesis Integration | High-throughput screening of reaction conditions. |

Flow Chemistry and Automated Synthesis Approaches for Acetoxy Ketones

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. d-nb.infoyoutube.com The application of flow chemistry to the synthesis of acetoxy ketones, including this compound, represents a significant step towards more efficient and sustainable manufacturing. reachemchemicals.com

In a flow setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters. nih.gov This is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. For the synthesis of this compound, a multi-step sequence could be integrated into a single continuous flow system, eliminating the need for isolation and purification of intermediates. mdpi.com

Exploration of Novel Reactivity under Non-Traditional Conditions (e.g., Mechanochemistry, Electrochemistry)

The exploration of non-traditional reaction conditions, such as mechanochemistry and electrochemistry, opens up new avenues for the synthesis of this compound, often with improved sustainability profiles.

Mechanochemistry , the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis. researchgate.net Recent studies have demonstrated the successful mechanochemical synthesis of various aromatic ketones. rsc.orgorganic-chemistry.org This technique could potentially be applied to the synthesis of this compound, reducing the reliance on potentially harmful organic solvents and simplifying work-up procedures. The reactions are often faster and can lead to different product selectivities compared to solution-based methods. beilstein-journals.org

Electrochemistry provides another green alternative for chemical synthesis, using electricity to drive oxidation and reduction reactions. The electrochemical acetoxylation of C-H bonds has been successfully demonstrated, offering a direct route to acetoxy ketones. nih.govacs.org This method avoids the need for harsh chemical oxidants and can be performed under mild conditions. Applying this technology to a suitable butyrophenone (B1668137) precursor could provide a direct and efficient pathway to this compound.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Kinetic Studies

A deep understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of chemical reactions are invaluable in this regard.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the concentrations of reactants, intermediates, and products as a reaction progresses. acs.orgresearchgate.net This allows for the direct observation of reaction kinetics and the identification of transient species, providing crucial insights into the reaction mechanism for the formation of this compound. thermofisher.comnih.gov

Raman spectroscopy is another powerful tool for in-situ reaction monitoring. irdg.org Its ability to probe molecular vibrations makes it highly sensitive to changes in chemical structure. Raman spectroscopy can be used to follow the conversion of starting materials to this compound in real-time, providing data for kinetic analysis and process control. ias.ac.innih.govnih.gov The non-destructive nature of this technique and its compatibility with aqueous systems make it particularly well-suited for monitoring reactions in various environments. nih.gov

Table 2: Advanced Spectroscopic Techniques for this compound Synthesis Analysis

| Spectroscopic Technique | Information Gained | Application in this compound Synthesis |

| In-situ NMR | Real-time concentration of species, identification of intermediates. | Elucidation of reaction mechanism, kinetic modeling. |

| Raman Spectroscopy | Real-time monitoring of functional group changes. | Kinetic analysis, process analytical technology (PAT). |

The future of this compound synthesis and analysis is intrinsically linked to the adoption of these emerging technologies. The integration of artificial intelligence and machine learning will enable more rapid and efficient discovery and optimization of synthetic routes. Flow chemistry and automated synthesis will provide safer, more scalable, and sustainable manufacturing processes. The exploration of mechanochemistry and electrochemistry will open up novel and greener synthetic pathways. Finally, advanced in-situ spectroscopic techniques will offer unprecedented insights into reaction mechanisms and kinetics, facilitating a deeper understanding and control of the synthesis of this important chemical compound. While direct applications to this compound are still on the horizon, the foundational work in related chemical systems provides a compelling vision for a more advanced and efficient future.

Q & A

Q. What analytical techniques are recommended for characterizing 2-Acetoxybutyrophenone in laboratory settings?

Methodological Answer:

- NMR spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly to confirm the acetoxy and butyrophenone moieties. Peaks near δ 2.1–2.3 ppm (acetate methyl) and δ 7.5–8.0 ppm (aromatic protons) are diagnostic .

- HPLC with UV detection (λ ~254 nm) ensures purity (>95%) and identifies impurities. Use a C18 column with acetonitrile/water gradients .

- Mass spectrometry (EI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 220.2) and fragmentation patterns. Cross-reference with spectral libraries for validation .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves (tested for chemical permeation resistance) and safety goggles are mandatory. Avoid latex gloves due to degradation risks .

- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of aerosols. Monitor airborne concentrations with real-time sensors .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Store in amber glass vials at –20°C under inert gas (argon) to prevent hydrolysis of the acetoxy group.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation kinetics. Monitor via HPLC for by-products like 2-hydroxybutyrophenone .